molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6

6-Methoxybenzo[d]isoxazol-3-amine

Cat. No.: B115582
CAS No.: 157368-82-6
M. Wt: 164.16 g/mol
InChI Key: UYWCFQVFVCXHCP-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazol-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzo[d]isoxazole derivative features a methoxy group at the 6-position and an amine group at the 3-position, making it a valuable building block for the synthesis of more complex molecules. While direct studies on this specific amine are limited, the broader benzo[d]isoxazole scaffold is recognized for its diverse biological activities and is frequently employed in the design of enzyme inhibitors. Researchers can utilize this compound as a key intermediate in developing potential therapeutic agents. The benzo[d]isoxazole core is a privileged structure in drug discovery, known for its presence in compounds that act as allosteric inhibitors of nuclear receptors like RORγt for autoimmune diseases , and as inhibitors of bromodomain-containing proteins such as BRD4 for oncology research . Furthermore, benzo[d]isoxazole derivatives have been investigated as D-amino acid oxidase (DAAO) inhibitors, which is a relevant target for addressing cognitive deficits and neurodegenerative disorders . The amine functional group provides a versatile handle for further chemical modification, allowing for the creation of amides, sulfonamides, or ureas to explore structure-activity relationships and optimize drug-like properties. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWCFQVFVCXHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443330
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157368-82-6
Record name 3-amino-6-methoxy-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Methoxybenzo D Isoxazol 3 Amine

Antibacterial Efficacy

The antibacterial potential of isoxazole-containing compounds has been explored against a range of bacterial strains. For example, novel 4-thiazolidinone (B1220212) derivatives synthesized from 2-amino-6-methoxybenzothiazole (B104352), a structurally related compound, have been screened for their antimicrobial activity. While many showed modest activity, specific derivatives demonstrated significant antibacterial effects against Gram-negative bacteria like Escherichia coli. This indicates that the methoxy-substituted benzo-heterocyclic core could contribute to antibacterial efficacy.

Derivative ClassTarget OrganismObserved Activity
4-Thiazolidinones from 2-amino-6-methoxybenzothiazoleEscherichia coliSignificant antibacterial activity
4-Thiazolidinones from 2-amino-6-methoxybenzothiazoleVarious bacteria and fungiVariable and modest activity

This table is based on data for structurally related benzothiazole (B30560) compounds.

Antifungal Efficacy

In addition to antibacterial properties, derivatives of related scaffolds have shown notable antifungal activity. Certain 4-thiazolidinone derivatives of 2-amino-6-methoxybenzothiazole exhibited potent activity against the pathogenic yeast Candida albicans, with efficacy comparable to the reference drug griseofulvin. This highlights the potential of the 6-methoxy substituted heterocyclic core as a foundation for developing new antifungal agents.

Derivative ClassTarget OrganismObserved Activity
4-Thiazolidinones from 2-amino-6-methoxybenzothiazoleCandida albicansPotent antifungal activity

This table is based on data for structurally related benzothiazole compounds.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the deduction of the molecular skeleton and the spatial arrangement of atoms.

¹H NMR Spectral Analysis of 6-Methoxybenzo[d]isoxazol-3-amine and Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR spectra reveal characteristic signals that confirm the presence of the methoxy (B1213986) group, aromatic protons, and amine protons.

For instance, in a series of isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, the methoxy group protons typically appear as a sharp singlet around 3.82-3.98 ppm. rsc.org The aromatic protons on the benzothiazole (B30560) and isoxazole rings exhibit complex multiplet patterns in the range of 6.50-7.94 ppm, with their specific chemical shifts and coupling constants providing valuable information about their positions on the aromatic rings. rsc.org The protons of the amine group can be observed at varying chemical shifts depending on the specific derivative and solvent used.

A study on benzo[d]isothiazole derivatives highlighted the use of 1D and 2D NMR techniques, such as COSY, to assign all proton signals unambiguously. nih.gov For example, in methyl 2-amino-3-(benzo[d]isothiazol-3-yl)propanoate, the various proton signals were fully assigned using these advanced NMR methods. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for Selected this compound Derivatives

CompoundSolventMethoxy Protons (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
Isoxazole derivative 1CDCl₃3.96 (s, 3H)6.93 - 7.84 (m, 8H)5.77 (s, 2H, -CH₂-N-), 6.50 (s, 1H, Isoxazol-H)
Isoxazole derivative 2CDCl₃3.98 (s, 3H)6.93 - 7.94 (m, 10H)5.79 (s, 2H, -CH₂-N-), 6.60 (s, 1H, Isoxazol-H)
Isoxazole derivative 3CDCl₃3.82 (s, 3H), 3.96 (s, 3H)6.84 - 7.88 (m, 10H)5.77 (s, 2H, -CH₂-N-), 6.52 (s, 1H, Isoxazol-H)

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton.

In the analysis of this compound derivatives, ¹³C NMR spectra show characteristic signals for the methoxy carbon, aromatic carbons, and the carbon atoms of the isoxazole ring. For a series of isoxazole derivatives, the methoxy carbon signal typically appears around 55-57 ppm. rsc.org The carbon atoms of the aromatic rings resonate in the region of 101-168 ppm, with the specific chemical shifts dependent on the substituents present. rsc.org

Comprehensive ¹³C NMR assignments for novel benzo[d]isothiazole derivatives have been achieved using 2D NMR techniques like HSQC and HMBC, which correlate carbon atoms with their attached protons and neighboring atoms, respectively. nih.gov This allows for the unequivocal assignment of all carbon signals, confirming the proposed molecular structure. nih.gov

Interactive Data Table: ¹³C NMR Spectral Data for Selected this compound Derivatives

CompoundSolventMethoxy Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Isoxazole derivative 1CDCl₃55.9101.5, 104.3, 104.6, 107.2, 107.5, 109.3, 110.5, 111.3, 114.3, 115.0, 120.1, 121.7, 127.7, 130.3, 130.9, 136.5, 143.9, 145.9, 156.6, 158.6, 161.5, 166.946.9, 173.0
Isoxazole derivative 2CDCl₃56.3101.5, 104.4, 107.2, 107.6, 109.5, 114.3, 115.0, 118.8, 120.2, 121.7, 127.7, 129.7, 131.0, 133.1, 136.4, 144.0, 146.0, 156.7, 158.9, 160.3, 161.547.0, 167.9
Isoxazole derivative 3CDCl₃55.6, 56.8101.3, 104.4, 107.0, 107.4, 109.4, 109.5, 110.5, 111.3, 114.0, 114.8, 119.7, 121.5, 126.4, 128.0, 132.9, 152.2, 157.3, 160.9, 162.246.8, 166.7

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns. This information is crucial for confirming the identity and structure of newly synthesized molecules.

In the analysis of this compound and its derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed. This technique typically shows the protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. For a series of isoxazole derivatives, the ESI-MS spectra displayed prominent [M+1]⁺ peaks, confirming their respective molecular weights. rsc.org For example, a derivative with the chemical formula C₂₆H₁₇O₃N₄F₄S₂ showed an [M+1]⁺ peak at m/z 573.0672, which is consistent with the calculated mass of 573.0650. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of key functional groups. The N-H stretching vibrations of the amine group are typically observed in the region of 3100-3500 cm⁻¹. The C-O stretching of the methoxy group appears around 1250 cm⁻¹ and 1020-1075 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and isoxazole rings appear in the 1400-1650 cm⁻¹ region.

In a study of isoxazole derivatives, the IR spectra, recorded using KBr pellets, showed characteristic absorption bands for C-H stretching (around 2930 cm⁻¹), C=C and C=N stretching (1605-1608 cm⁻¹ and 1532-1538 cm⁻¹), and C-O stretching of the methoxy group (around 1252-1263 cm⁻¹). rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3100 - 3500
Aromatic C-HStretch> 3000
Alkyl C-HStretch2850 - 3000
C=N/C=C (Aromatic)Stretch1400 - 1650
Methoxy (C-O)Stretch1020 - 1265

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and DNA Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For compounds like this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems.

UV-Vis spectroscopy is also a valuable tool for studying the interaction of these compounds with biological macromolecules like DNA. mdpi.com Changes in the UV-Vis spectrum of a compound upon addition of DNA, such as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism), can indicate binding to DNA. mdpi.com These spectral changes can provide insights into the mode of interaction, such as intercalation or groove binding. mdpi.com For example, a study on dihydrazone pyrimidine (B1678525) derivatives used UV-Vis spectroscopy to investigate their binding to calf thymus DNA (CT-DNA), with changes in the absorption spectra indicating a binding interaction. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds.

In the context of this compound and its derivatives, HPLC is used to confirm the purity of the final products and to monitor the progress of reactions. By using a suitable stationary phase and mobile phase, the compound of interest can be separated from any starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic property under a specific set of HPLC conditions.

For instance, the purification of isoxazole derivatives was achieved using column chromatography, a form of liquid chromatography, with an ethyl acetate: n-hexane solvent system. rsc.org The purity of the final products was likely confirmed by techniques such as HPLC. Furthermore, chiral HPLC can be employed to resolve enantiomers of chiral derivatives, as demonstrated in the separation of the enantiomers of a related indoline (B122111) compound. nih.gov

Biological and Pharmacological Research Applications

Antioxidant Activity

There is currently a lack of specific research data evaluating the antioxidant activity of 6-Methoxybenzo[d]isoxazol-3-amine. While the isoxazole (B147169) and benzisoxazole scaffolds are present in compounds that have been investigated for antioxidant potential, direct studies on this particular molecule have not been identified.

DNA Interaction Studies

Detailed investigations into the interaction of this compound with DNA are not available in the current body of scientific literature. This includes a lack of data on both its potential DNA cleavage and DNA binding activities.

DNA Cleavage Activity (Hydrolytic and Oxidative)

No published studies were found that specifically examine the hydrolytic or oxidative DNA cleavage capabilities of this compound.

DNA Binding Mechanisms (e.g., Intercalation, Electrostatic Interaction)

There is no available research that characterizes the potential DNA binding mechanisms of this compound, such as intercalation or electrostatic interactions.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, specific and detailed SAR analyses focused on this compound as a lead compound are not described in the available literature. A patent for aminobenzisoxazole compounds as agonists of α7-nicotinic acetylcholine (B1216132) receptors does include the synthesis of this compound, suggesting its potential role as a pharmacophore or intermediate in the development of neurologically active agents. However, this documentation does not provide a systematic SAR study for this specific molecule.

Impact of Substituent Modifications on Biological Efficacy

Without a baseline of established biological activity for this compound, studies on the impact of modifying its substituents on efficacy are not available.

Role of the Methoxy (B1213986) Group on Biological Activity

The specific contribution of the 6-methoxy group to the biological activity of this particular benzisoxazole amine has not been elucidated in dedicated studies. In broader medicinal chemistry contexts, a methoxy group can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, but its precise role for this compound remains uninvestigated.

Influence of Benzo[d]isoxazole Ring System Modifications

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and modifications to its ring system are a critical strategy for modulating the pharmacological properties of its derivatives. nih.govrsc.org Researchers have systematically altered the core benzo[d]isoxazole structure and its substituents to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets. mdpi.commdpi.com These modifications range from simple substitutions on the benzene (B151609) ring to more complex skeletal editing and ring expansions. researchgate.net

Key modifications to the benzo[d]isoxazole ring system and their impact on biological activity have been explored in several therapeutic areas, including cancer and neurology. These studies highlight the importance of the intact benzo[d]isoxazole core and demonstrate how targeted substitutions can lead to highly potent and selective compounds.

Investigations into Hypoxia-Inducible Factor (HIF)-1α Inhibition

In the quest for novel anticancer agents, researchers have identified benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription. nih.gov A key study investigated the structure-activity relationship (SAR) of a series of N-phenylbenzo[d]isoxazole-3-carboxamides. nih.gov The initial lead compound, N-phenylbenzo[d]isoxazole-3-carboxamide (1) , showed an IC₅₀ value of 0.31 μM. nih.gov

To understand the structural requirements for this activity, several modifications were made:

Deletion of the Benzene Ring : The necessity of the benzene ring fused to the isoxazole was investigated. Removing the benzene ring to create a simple isoxazole derivative (Compound 2 ) resulted in a complete loss of anti-HIF-1α activity. nih.gov

Amide Inversion : Inverting the amide linkage in the core structure (Compound 9 ) also led to a loss of activity. nih.gov These findings underscore that the benzo[d]isoxazole-3-carboxamide framework is essential for inhibiting HIF-1α. nih.gov

Substitutions on the N-phenyl Group : Modifications to the N-phenyl ring attached to the carboxamide had a significant impact on potency. While replacing the phenyl ring with a 2-pyridine (Compound 8 ) or a cyclohexane (B81311) (Compound 3 ) retained some activity, it did not surpass the potency of the original N-phenyl compound. nih.gov However, specific substitutions on the para-position of the phenyl ring led to a dramatic increase in potency. Compounds with a dimethylamino group (Compound 15 ) or an acetyl group (Compound 31 ) were identified as highly potent HIF-1α transcriptional inhibitors, both exhibiting an IC₅₀ value of 24 nM. nih.gov These compounds were shown to decrease the expression of HIF-1α target genes like VEGF and PDK1 in a concentration-dependent manner. nih.gov

The following table summarizes the effects of these modifications on HIF-1α inhibition.

CompoundModificationIC₅₀ (HIF-1α Inhibition)
1 N-phenylbenzo[d]isoxazole-3-carboxamide (Lead Compound)0.31 μM
2 Deletion of the fused benzene ringLoss of activity
9 Amide inversionLoss of activity
3 Cyclohexane replacement for N-phenyl ring5.4 μM
8 2-Pyridine replacement for N-phenyl ring0.94 μM
15 para-dimethylamino substitution on N-phenyl ring24 nM
31 para-acetyl substitution on N-phenyl ring24 nM

Data sourced from a 2022 study on benzo[d]isoxazole derivatives as HIF-1α inhibitors. nih.gov

Development of Bromodomain and Extra-Terminal (BET) Inhibitors

The benzo[d]isoxazole scaffold has also been successfully utilized to develop potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets for castration-resistant prostate cancer (CRPC). nih.govacs.org Through structure-based design and optimization, researchers developed a series of benzo[d]isoxazole derivatives with high affinity for the BRD4 bromodomain. nih.gov The optimization process led to the identification of compounds 6i (Y06036) and 7m (Y06137) , which bound to the BRD4(1) bromodomain with high potency. nih.govacs.org These compounds demonstrated effective inhibition of cell growth and the expression of key genes like AR and MYC in prostate cancer cell lines. nih.gov

CompoundTargetBinding Affinity (Kd)
6i (Y06036) BRD4(1) Bromodomain82 nM
7m (Y06137) BRD4(1) Bromodomain81 nM

Data from a 2018 study on benzo[d]isoxazole derivatives as BET inhibitors. nih.govacs.org

Application in Anticonvulsant Drug Design

Further showcasing the versatility of the benzo[d]isoxazole core, modifications have led to the creation of novel anticonvulsants. acs.org A study focused on developing selective blockers of the voltage-gated sodium channel NaV1.1, a key target in epilepsy. acs.org A series of new benzo[d]isoxazole derivatives were synthesized and evaluated, leading to the discovery of Compound Z-6b . This compound exhibited significant protection against maximal electroshock (MES)-induced seizures in preclinical models, with an ED₅₀ value of 20.5 mg/kg. acs.org Crucially, further investigation revealed that Z-6b selectively inhibited NaV1.1 channels with minimal effect on other sodium channel subtypes like NaV1.2, NaV1.3, and NaV1.6, highlighting how specific modifications can engender high target selectivity. acs.org

The structural modifications across these diverse research areas consistently demonstrate that the benzo[d]isoxazole ring is a highly adaptable and valuable template in drug discovery. nih.govrsc.org The integrity of the fused ring system often proves crucial for activity, while targeted substitutions on appended groups allow for the fine-tuning of potency and selectivity against specific biological targets. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of novel compounds and identify the key structural features that influence their potency.

Two-dimensional QSAR (2D-QSAR) analysis establishes a relationship between the biological activity of a set of molecules and their 2D structural properties, such as topological, electronic, and physicochemical descriptors. These models are computationally less intensive and are valuable for identifying general structural requirements for activity.

In studies of related heterocyclic structures like dihydropyrimidinone derivatives, 2D-QSAR models have been developed to understand the structural requirements for enzyme inhibition. These analyses have revealed the importance of autocorrelated descriptors in predicting the inhibitory activity against enzymes like alkaline phosphatase. nih.gov Such approaches could be applied to a series of 6-Methoxybenzo[d]isoxazol-3-amine analogs to elucidate which 2D properties are critical for a specific biological target.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological activity.

Studies on isoxazole (B147169) and benzoxazole (B165842) derivatives have successfully employed 3D-QSAR to develop predictive models for their activity as farnesoid X receptor (FXR) agonists and as anticancer agents. nih.govnih.govresearchgate.net For instance, a 3D-QSAR study on isoxazole derivatives targeting FXR yielded robust CoMSIA models with high predictive power (q² = 0.706, r² = 0.969, r²pred = 0.866). nih.govresearchgate.net The resulting contour maps indicated that hydrophobicity and electronegativity at specific positions are crucial for agonistic activity. nih.govresearchgate.net Similarly, CoMFA and CoMSIA models for benzoxazole derivatives as anticancer agents also showed good predictability. nih.gov These findings suggest that a 3D-QSAR analysis of this compound analogs would be highly beneficial in optimizing their structure for a desired biological effect.

Table 1: Statistical Parameters of 3D-QSAR Models for Related Heterocyclic Compounds

Compound SeriesModelq² (Cross-validated r²)r² (Non-validated r²)r²pred (External validation)Target/ActivityReference
Isoxazole DerivativesCoMFA0.6640.9600.872FXR Agonists nih.govresearchgate.net
Isoxazole DerivativesCoMSIA0.7060.9690.866FXR Agonists nih.govresearchgate.net
Benzoxazole DerivativesCoMFA0.574-0.5597Anticancer (HCT-116) nih.gov
Benzoxazole DerivativesCoMSIA0.531-0.5804Anticancer (HCT-116) nih.gov
6-hydroxybenzothiazole-2-carboxamide DerivativesCoMSIA0.5690.915-MAO-B Inhibitors researchgate.netnih.gov

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in elucidating the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The general procedure involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and the ligand structure. nih.gov A defined binding site (or grid) is then used to search for the most favorable binding poses of the ligand. nih.gov

For compounds related to this compound, docking studies have provided critical insights. For example, docking of isoxazole-carboxamide derivatives into the active site of COX enzymes helped to rationalize their inhibitory activity and selectivity. nih.gov In another study, docking of isoxazole derivatives into the farnesoid X receptor (FXR) ligand-binding domain (LBD) showed that all tested compounds could bind effectively as agonists, with docking scores ranging from 136.612 to 141.065. mdpi.com These studies often highlight the importance of specific residues; for instance, ARG331 and HIS447 were found to form significant salt bridges and hydrogen bonds with isoxazole-based FXR agonists. nih.govresearchgate.net The methoxy (B1213986) group of one ligand, PX20606, was observed to form a hydrogen bond with ARG331. nih.gov Such an interaction could be anticipated for this compound, where the methoxy group and the isoxazole's nitrogen and amine groups could act as hydrogen bond donors or acceptors.

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds

Ligand SeriesProtein TargetKey Interacting ResiduesPredicted Interaction TypeReference
Isoxazole DerivativesFarnesoid X Receptor (FXR)ARG331, HIS447, LEU287, MET290Salt bridges, Hydrogen bonds, Hydrophobic interactions nih.govresearchgate.net
Isoxazole-carboxamide DerivativesCyclooxygenase-2 (COX-2)-Ideal binding interactions in secondary pocket nih.gov
Benzoxazole DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-Binding to the active site nih.gov
6-hydroxybenzothiazole-2-carboxamide DerivativesMonoamine Oxidase B (MAO-B)-Van der Waals and electrostatic interactions researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements (conformers) of a molecule, which is crucial as the bioactive conformation may not be the global minimum energy state. kent.ac.uk This is often the first step before performing more complex simulations.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, flexibility, and the persistence of key interactions identified through docking. In MD studies of isoxazole derivatives bound to FXR, simulations revealed that the conformational motions of certain loops in the protein were critical for stability and agonist activity. nih.govresearchgate.net Similarly, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives bound to monoamine oxidase B (MAO-B) showed that stable binding was achieved, with Root Mean Square Deviation (RMSD) values fluctuating between 1.0 and 2.0 Å, indicating good conformational stability of the complex. researchgate.netnih.gov These simulations confirmed that Van der Waals and electrostatic interactions were vital for stabilizing the complex. researchgate.netnih.gov An MD simulation of this compound bound to a target protein would be invaluable for assessing the stability of its binding pose and understanding the dynamic nature of its interactions.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Computational models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like profiles and reducing late-stage failures. nih.govnih.gov

In silico ADMET predictions for various heterocyclic compounds, including benzothiazole (B30560) and oxadiazole derivatives, have been reported. nih.govnih.gov These studies often evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.govudhtu.edu.ua For example, a study on benzothiazole-based oxadiazole derivatives found that all compounds complied with Lipinski's rule and showed good predicted intestinal absorption. nih.gov Another computational study on 4-hydroxyisoleucine (B15566) predicted satisfactory cell permeability and oral bioavailability. frontiersin.org Given its structure, this compound is expected to have a favorable pharmacokinetic profile. A detailed in silico ADMET prediction would provide valuable data on its potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability. frontiersin.org

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for Related Compounds

Compound/SeriesMolecular Weight ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsPredicted Human Intestinal Absorption (%)Reference
4-Hydroxyisoleucine147.09---<30 frontiersin.org
Benzothiazole-oxadiazole derivatives---->70 nih.gov
Batracylin249.091.15942- udhtu.edu.ua
6-Methoxypyridazin-3-amine125.13-0.441- nih.gov
4-Methoxy-1,2-benzoxazol-3-amine164.161.341- nih.gov

Compound Index

Future Directions and Therapeutic Potential

Development of Next-Generation Analogues and Derivatives

The development of next-generation analogues and derivatives of 6-methoxybenzo[d]isoxazol-3-amine is a key area of research aimed at enhancing therapeutic efficacy and specificity. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities.

One notable area of development is in the synthesis of hybrid molecules. For instance, novel 5-chloro-6-methoxybenzo[d]isoxazole derivatives have been hybridized with 1,2,3-triazole moieties. nih.gov This molecular hybridization approach, coupled with techniques like click chemistry, has yielded compounds with potent α-glucosidase inhibitory activity, suggesting a potential therapeutic application in type 2 diabetes. nih.gov

SAR studies on these hybrid compounds have revealed important insights. For example, the introduction of electron-withdrawing groups, such as bromine or trifluoromethyl, on the phenyl ring of the triazole moiety has been shown to significantly enhance α-glucosidase inhibition. nih.gov Specifically, a bromine-substituted derivative exhibited a two-fold increase in activity compared to the standard drug acarbose. nih.gov In contrast, the position of a methoxy (B1213986) substituent on the same phenyl ring was found to be critical, with an ortho-methoxy group conferring superior activity over a para-methoxy group, indicating that steric factors can influence enzyme-inhibitor interactions. nih.gov

Furthermore, the benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, known to be a suitable bioisosteric replacement for other functionalities, which can lead to improved pharmacological properties. nih.gov The exploration of different substituents on the benzisoxazole ring, in combination with various heterocyclic moieties, continues to be a promising strategy for generating diverse chemical libraries with a wide range of biological activities.

Preclinical and Clinical Development Prospects

The preclinical and clinical development prospects for drugs based on the this compound scaffold are currently in the exploratory stages, with a focus on demonstrating proof-of-concept in various disease models.

Preclinical studies have primarily involved in vitro assays to determine the biological activity of newly synthesized derivatives. For example, a series of isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against several cancer cell lines, with IC50 values in the micromolar range. researchgate.net While not a direct derivative of this compound, this highlights the potential of the broader benzisoxazole class in oncology.

In another study, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives were identified as potent and selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), a target for chronic inflammation-associated diseases. nih.gov A lead compound from this series demonstrated good oral bioavailability and attenuated chronic inflammation in a mouse model. nih.gov These findings suggest that this compound derivatives could also be investigated for their anti-inflammatory potential.

To date, there is a lack of publicly available information on any this compound derivatives that have entered clinical trials. The progression from preclinical to clinical development will require extensive in vivo efficacy and safety studies. Future research will likely focus on identifying specific disease indications where this scaffold shows the most promise and optimizing lead compounds to meet the stringent requirements for clinical investigation.

Combination Therapies Involving this compound Scaffolds

While no specific combination therapies involving this compound have been reported, the concept holds significant promise for future therapeutic applications, particularly in oncology. The rationale behind combination therapy is to target multiple signaling pathways simultaneously, enhance therapeutic efficacy, and overcome drug resistance.

Given the demonstrated anticancer potential of related benzisoxazole derivatives, it is conceivable that future research will explore the use of this compound-based compounds in combination with existing chemotherapeutic agents or targeted therapies. For example, if a derivative is found to inhibit a specific kinase, it could be combined with a drug that targets a different component of the same or a parallel signaling pathway.

Furthermore, the potential anti-inflammatory properties of this scaffold could be leveraged in combination with cancer immunotherapies. By modulating the tumor microenvironment, these compounds could potentially enhance the efficacy of immune checkpoint inhibitors.

The development of such combination strategies will necessitate a deep understanding of the mechanism of action of the this compound derivatives and the identification of synergistic interactions with other drugs. Preclinical models will be essential for evaluating the efficacy and safety of these combination regimens before they can be considered for clinical translation.

Addressing Resistance Mechanisms in Therapeutic Applications

Drug resistance is a major challenge in the long-term treatment of many diseases, including cancer. Although no resistance mechanisms have been specifically described for therapies involving this compound, it is a critical aspect to consider for future drug development.

Potential mechanisms of resistance could include mutations in the drug's target protein that reduce binding affinity, upregulation of drug efflux pumps that remove the compound from the cell, or activation of alternative signaling pathways that bypass the effect of the drug.

Strategies to address these potential resistance mechanisms could involve:

Rational drug design: Developing next-generation analogues that can bind to mutated targets or have different mechanisms of action.

Combination therapy: As discussed previously, combining drugs with different targets can make it more difficult for resistance to develop.

Intermittent or sequential dosing schedules: These strategies can help to minimize the selective pressure that drives the emergence of resistant cell populations.

Future research in this area will involve the use of in vitro models of drug resistance to identify the molecular basis of resistance to this compound derivatives. This knowledge will be instrumental in designing strategies to prevent or overcome resistance and ensure the long-term efficacy of these promising therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxybenzo[d]isoxazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, a related isoxazol-3-amine derivative was synthesized by refluxing equimolar reactants (e.g., aldehydes and amines) in ethanol for 6 hours, yielding 80% product after crystallization . Key parameters include solvent choice (ethanol for solubility and safety), temperature (353 K for reflux), and stoichiometric ratios. Optimization can involve varying reaction time, catalyst use (e.g., acid/base), or microwave-assisted synthesis to reduce time.

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., ±0.05% deviation) .
  • Melting Point : Determine consistency with literature values (e.g., 365–367 K for a related compound) .
  • Spectroscopy : NMR (e.g., δ 3.68 ppm for methoxy protons in DMSO-d6) and IR (C-O stretching at ~1250 cm⁻¹) .
  • Chromatography : HPLC or TLC with standards to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C for long-term stability (1–2 years) in airtight, light-resistant containers. Short-term storage at -4°C (1–2 weeks) is acceptable. Avoid exposure to moisture, heat, or reactive solvents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) affect the physicochemical and biological properties of this compound?

  • Methodological Answer : Systematic SAR studies can be conducted:

  • Halogenation : Introduce Br or Cl at position 6 (e.g., 6-Bromo derivative) to enhance lipophilicity (logP ↑) and bioactivity. Monitor via LC-MS for byproducts .
  • Alkylation : Modify the amine group (e.g., tert-butyl carbamate protection) to improve metabolic stability .
  • Electrophilic Substitution : Use substituents like trifluoromethyl (e.g., 5-(Trifluoromethyl) derivative) to alter electronic effects and binding affinity .

Q. What advanced strategies can resolve contradictions in reported spectroscopic data for isoxazol-3-amine derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇F₃N₂O for trifluoromethyl derivatives) with <5 ppm error .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can researchers mitigate hazards during large-scale synthesis or handling of reactive intermediates?

  • Methodological Answer :

  • Process Safety : Conduct calorimetry (e.g., DSC) to identify exothermic peaks and optimize reaction scale-up .
  • Environmental Controls : Use fume hoods with HEPA filters and install spill containment trays.
  • Waste Management : Segregate halogenated byproducts (e.g., brominated derivatives) and partner with certified waste disposal services .

Q. What in silico tools predict the metabolic pathways or toxicity of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability (e.g., LogP = 1.4) and hepatotoxicity .
  • Metabolic Pathway Modeling : Apply BKMS_METABOLIC or Reaxys databases to identify Phase I/II metabolism (e.g., O-demethylation via CYP450) .
  • Toxicogenomics : Cross-reference with ToxCast data to assess endocrine disruption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.